(Z)-2-((E)-(3-烯丙-2-羟基苯亚甲基)肼脒)-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

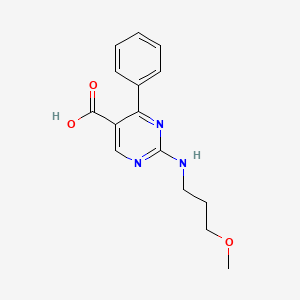

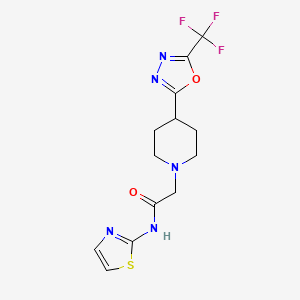

“(Z)-2-((E)-(3-allyl-2-hydroxybenzylidene)hydrazono)thiazolidin-4-one” is a compound that belongs to the class of thiazolidin-4-ones . Thiazolidin-4-ones are known to be present in various approved medications and are considered effective . They have been assayed for their antibacterial prospects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacterial stains .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized via Ullmann reaction followed by condensation of 1- nitrophenyl-4-piperidones with thiosemicarbazides and then cyclisation with ethylchloroacetate . Another method involves microwave-assisted synthesis of dinucleoside analogues containing a thiazolidin-4-one linkage via one-pot tandem Staudinger/aza-Wittig/cyclization .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been confirmed through X-ray diffraction studies and DFT calculations . These compounds are characterized by a 1,3-thiazolidin-4-one nucleus derivatised at the C2 with a hydrazine bridge linked to (cyclo)aliphatic or hetero (aryl) moieties .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have shown significant anticancer activities . They play a role in anticancer activity by inhibiting various enzymes and cell lines .科学研究应用

合成与抗菌活性

(Z)-2-((E)-(3-烯丙-2-羟基苯亚甲基)肼脒)-噻唑烷-4-酮及其衍生物的合成因其显著的抗菌活性而得到广泛研究。一项研究重点介绍了使用亲核取代和 Knoevenagel 缩合合成这些化合物,表明它们对革兰氏阳性菌和革兰氏阴性菌均表现出良好至中等的活性。这包括表现出与氨苄西林相当的活性的化合物,并且在某些情况下对某些菌株(如枯草芽孢杆菌和金黄色葡萄球菌)表现出非常好的活性 (PansareDattatraya & Devan, 2015)。

抗癌潜力

(Z)-2-((E)-(3-烯丙-2-羟基苯亚甲基)肼脒)-噻唑烷-4-酮衍生物的另一个重要应用是在抗癌研究中。一项研究合成了一系列 4-噻唑烷酮衍生物,并评估了它们的体外抗菌和抗癌潜力。其中,特定的化合物显示出显着的抗癌活性,QSAR 研究表明拓扑和电子参数在描述其活性方面的重要性 (Deep 等人,2016)。

结构见解

对 2-肼脒噻唑烷-4-酮(如 (Z)-2-((E)-(3-烯丙-2-羟基苯亚甲基)肼脒)-噻唑烷-4-酮)的结构化学研究为它们的生物活性潜力提供了宝贵的见解。一项研究进行了核磁共振和 X 射线单晶衍射分析,以了解这些化合物的晶体和分子结构,从而更深入地了解它们的生物活性 (Cardoso 等人,2015)。

抗纤维化和抗癌作用

此外,还探索了氨基(亚氨基)噻唑烷酮衍生物的抗纤维化和抗癌活性,确定了具有显着活性水平的化合物。这些发现表明这些化合物有可能作为治疗剂进行进一步的测试和开发 (Kaminskyy 等人,2016)。

未来方向

The future directions for research on thiazolidin-4-one derivatives include the development of innovative anticancer agents . QSAR and 3-D QSAR models were used to predict putative chemical modifications of the 1,3-thiazolidin-4-one scaffold in order to design new and potentially more active compounds against Candida spp .

作用机制

Target of Action

Similar thiazolidin-4-one derivatives have been reported to inhibit hiv-rt and act as immunosuppressive agents .

Mode of Action

It’s worth noting that thiazolidin-4-one derivatives have been reported to inhibit hiv-rt and act as immunosuppressive agents .

Biochemical Pathways

Similar thiazolidin-4-one derivatives have been reported to inhibit nf-κb , which plays a crucial role in regulating the immune response to infection.

属性

IUPAC Name |

(2Z)-2-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-4-9-5-3-6-10(12(9)18)7-14-16-13-15-11(17)8-19-13/h2-3,5-7,18H,1,4,8H2,(H,15,16,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDXNUXMFXBOQ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NN=C2NC(=O)CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/N=C\2/NC(=O)CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)

![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride](/img/structure/B2535520.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)